molecular formula C8H6F3NO B14118826 4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

4-Methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

Cat. No.: B14118826
M. Wt: 189.13 g/mol
InChI Key: QDEZJZKJRUAPDT-UHFFFAOYSA-N
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Description

4-methyl-6-(trifluoromethyl)nicotinaldehyde: is a chemical compound belonging to the class of nicotinaldehydes, which are derivatives of nicotinic acid. This compound is characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 4-position on the nicotinaldehyde structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the methyl group onto the nicotinaldehyde core. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)pyridine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 4-methyl-6-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 4-methyl-6-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methyl-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison: 4-methyl-6-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the methyl and trifluoromethyl groups on the nicotinaldehyde core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

4-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H6F3NO/c1-5-2-7(8(9,10)11)12-3-6(5)4-13/h2-4H,1H3

InChI Key

QDEZJZKJRUAPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)C(F)(F)F

Origin of Product

United States

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